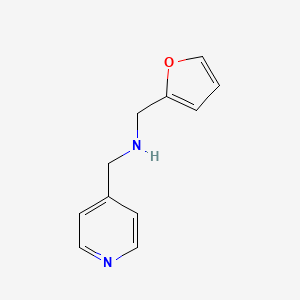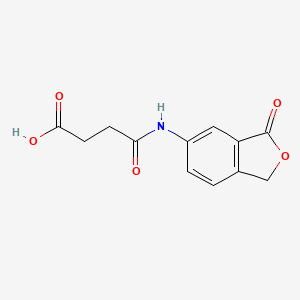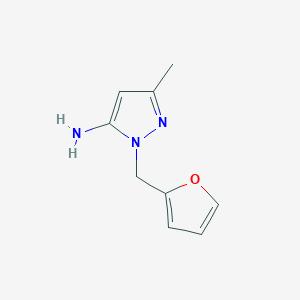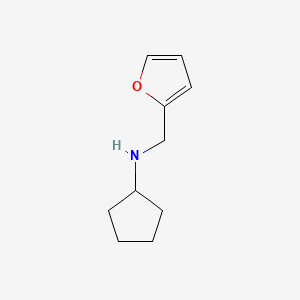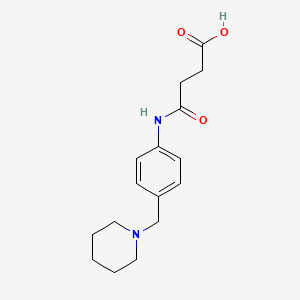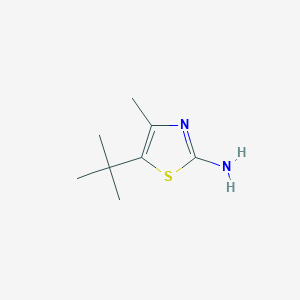
3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives often involves tailored reactions that can introduce various functional groups at specific positions on the quinoline skeleton. For instance, 3-trifluoroacetyl-quinolin-2(1H)-ones are used as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, leading to the formation of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids under mild conditions . Another example is the synthesis of 3-(1-Ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid, which is then used in condensation reactions to create novel heterocyclic derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial in determining their reactivity and biological activity. For example, the crystal structure of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, a complex quinoline-related compound, has been determined by X-ray diffraction analysis, revealing a stable chair conformation of the pyranoid ring . Similarly, the study of 3-hydroxy-2-quinoxalinecarboxylic acid using experimental methods and quantum chemical calculations has provided insights into its tautomeric forms and dimerization behavior in the condensed phase .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are often influenced by the nature of the substituents and the position of the functional groups. For instance, 4-hydroxy-2-quinolone can self-condense in a base-catalyzed process to form dimeric quinolines, and its reaction with ethyl acetoacetate and pyridine can lead to the synthesis of angular pyrano quinolones . Additionally, the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate can result in the formation of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, which can further undergo bromination and hydrolysis to yield furo[3,2-c]quinoline carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of different acidic functions at the 3-position of the quinoline skeleton can significantly affect the potency and selectivity of these compounds as AMPA/kainate antagonists, as demonstrated by the synthesis and evaluation of various analogues, including 6,7-dichloro-2(1H)-oxoquinoline-3-phosphonic acid . The nature of the acidic groups, the pattern of substitution, and the distance between the quinoline moiety and the acidic hydrogen are all factors that contribute to the activity profile of these compounds .
Aplicaciones Científicas De Investigación
Anticorrosive Material Applications
Quinoline derivatives, including compounds structurally related to 3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid, have been recognized for their application as anticorrosive materials. These compounds are particularly effective against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This effectiveness is attributed to the high electron density of the quinoline derivatives, which aids in their adsorption and protective action on metal surfaces (Verma, Quraishi, & Ebenso, 2020).
Neuroprotective Potential
The neuroprotective properties of kynurenic acid, a metabolite in the kynurenine pathway of tryptophan degradation, highlight the significance of quinolinic acid derivatives in neurological research. Quinolinic acid, closely related to the structure of interest, acts as an agonist at the N-methyl-D-aspartate receptor, implicating its role in neurotoxicity and neuroprotection. The balance between quinolinic acid and kynurenic acid levels in the brain has been proposed as a therapeutic target for various neurological disorders, offering insight into the potential neuroprotective applications of quinoline derivatives (Vámos et al., 2009).
Anti-obesity and Antioxidant Properties
Chlorogenic acid, another quinoline derivative, demonstrates significant health benefits, including anti-obesity and antioxidant properties. Its mechanism involves the activation of AMP-activated protein kinase, inhibition of certain enzymes involved in lipid metabolism, and enhancement of fatty acid oxidation. This evidence supports the broader applicability of quinoline derivatives in health and medical sciences as potential therapeutic agents for obesity and diseases associated with oxidative stress (Kumar et al., 2019).
Synthesis of Heterocyclic Compounds
The chemical synthesis of pyrimido[4,5-b]quinolines and their thio analogues from 1,3-diaryl barbituric acid demonstrates the versatility of quinoline derivatives in organic synthesis. These compounds have been studied for their potential biological activities, showcasing the role of quinoline-based molecules in drug development and organic chemistry (Nandha Kumar et al., 2001).
Antifungal Pharmacophore Development
Research on small molecules against the pathogen Fusarium oxysporum highlights the antifungal potential of quinoline derivatives. Structure-activity relationship interpretations of these compounds have led to the identification of antifungal pharmacophore sites, contributing to the development of targeted antifungal therapies (Kaddouri et al., 2022).
Propiedades
IUPAC Name |
3-(4,6-dimethyl-2-oxo-1H-quinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8-3-5-12-11(7-8)9(2)10(14(18)15-12)4-6-13(16)17/h3,5,7H,4,6H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMHBULUYWCXRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366293 |
Source


|
| Record name | 3-(2-hydroxy-4,6-dimethylquinolin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36796-92-6 |
Source


|
| Record name | 3-(2-hydroxy-4,6-dimethylquinolin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)




![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)
